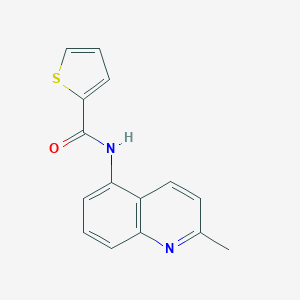
N-(2-methylquinolin-5-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylquinolin-5-yl)thiophene-2-carboxamide, also known as MQT, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. MQT is a highly conjugated heterocyclic compound that possesses a unique molecular structure, which makes it an attractive candidate for drug design and development.
作用機序
The mechanism of action of N-(2-methylquinolin-5-yl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N-(2-methylquinolin-5-yl)thiophene-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer therapy.
Biochemical and Physiological Effects:
N-(2-methylquinolin-5-yl)thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis in cancer cells, and the detection of metal ions in biological systems. N-(2-methylquinolin-5-yl)thiophene-2-carboxamide has also been shown to have low toxicity, making it a promising candidate for drug development.
実験室実験の利点と制限
One of the main advantages of using N-(2-methylquinolin-5-yl)thiophene-2-carboxamide in laboratory experiments is its relatively simple synthesis, which makes it readily accessible to researchers. N-(2-methylquinolin-5-yl)thiophene-2-carboxamide also exhibits potent anticancer activity and has low toxicity, making it a promising candidate for drug development. However, one of the limitations of using N-(2-methylquinolin-5-yl)thiophene-2-carboxamide in laboratory experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
将来の方向性
There are several future directions for research involving N-(2-methylquinolin-5-yl)thiophene-2-carboxamide. One potential area of research is the development of novel analogs of N-(2-methylquinolin-5-yl)thiophene-2-carboxamide with improved properties for drug development. Another area of research is the investigation of the mechanism of action of N-(2-methylquinolin-5-yl)thiophene-2-carboxamide, which could lead to a better understanding of its potential applications in cancer therapy. Additionally, the use of N-(2-methylquinolin-5-yl)thiophene-2-carboxamide as a fluorescent probe for the detection of metal ions in biological systems could be further explored. Overall, the potential applications of N-(2-methylquinolin-5-yl)thiophene-2-carboxamide in various scientific fields make it an exciting area of research for future studies.
合成法
The synthesis of N-(2-methylquinolin-5-yl)thiophene-2-carboxamide involves several steps, starting from the reaction of 2-methylquinoline with thiophene-2-carboxylic acid to form the corresponding acid chloride. The acid chloride is then reacted with an amine, such as methylamine, to yield the desired product. The synthesis of N-(2-methylquinolin-5-yl)thiophene-2-carboxamide is relatively simple and can be achieved using standard laboratory techniques.
科学的研究の応用
N-(2-methylquinolin-5-yl)thiophene-2-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-(2-methylquinolin-5-yl)thiophene-2-carboxamide has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines. N-(2-methylquinolin-5-yl)thiophene-2-carboxamide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In materials science, N-(2-methylquinolin-5-yl)thiophene-2-carboxamide has been used as a building block for the synthesis of novel organic semiconductors with potential applications in electronic devices.
特性
分子式 |
C15H12N2OS |
|---|---|
分子量 |
268.3 g/mol |
IUPAC名 |
N-(2-methylquinolin-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C15H12N2OS/c1-10-7-8-11-12(16-10)4-2-5-13(11)17-15(18)14-6-3-9-19-14/h2-9H,1H3,(H,17,18) |
InChIキー |
IDHFAVNSFNRYCU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=CS3 |
正規SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B244001.png)
![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B244003.png)
![N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244005.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244006.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244009.png)
![N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244010.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-4-ethylbenzamide](/img/structure/B244013.png)
![4-ethyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B244014.png)
![N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244015.png)
![N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide](/img/structure/B244020.png)
![3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B244023.png)
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244025.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244027.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244028.png)